N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a heterocyclic compound featuring a fused thieno-pyrazol core substituted with a 4-chlorophenyl group and an isobutyramide side chain. The 4-chlorophenyl moiety enhances lipophilicity, which may influence bioavailability and receptor binding, while the isobutyramide group introduces steric bulk and hydrogen-bonding capabilities.
Synthesis of such compounds typically involves cyclization reactions to form the thieno-pyrazol core, followed by functionalization via amidation or urea formation. For example, analogous compounds (e.g., sulfonamide derivatives) are synthesized using isocyanate coupling agents, as seen in related studies . Structural characterization often employs X-ray crystallography (using tools like SHELX ) and spectroscopic methods (IR, NMR).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9(2)15(20)17-14-12-7-21-8-13(12)18-19(14)11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZAGHFHBVLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s known that compounds affecting ache can lead to reduced activity of this enzyme. This reduction can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biochemical Pathways
Similar compounds have been associated with the production ofreactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite. Oxidative stress increase affects different cellular components negatively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three analogues (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s thieno-pyrazol core differs from the pyridine-sulfonamide scaffolds in Compounds 27 and 14 .
Halogen Substituents :
- The 4-chlorophenyl group in the target compound vs. 4-fluorophenyl in the analogue alters lipophilicity (Cl > F) and steric bulk. Chlorine’s stronger electron-withdrawing effect may influence resonance stabilization and intermolecular interactions.
Amide vs. Urea/Sulfonamide :
- The isobutyramide group (branched alkyl chain) contrasts with sulfonamide-urea hybrids in Compounds 27 and 14 . Isobutyramide’s steric hindrance may reduce rotational freedom but improve metabolic stability compared to linear chains (e.g., butanamide in ).
Spectroscopic Profiles :
- IR spectra of Compounds 27 and 14 show strong C=O (1726–1716 cm⁻¹) and SO₂ (1385–1159 cm⁻¹) stretches , absent in the target compound. The target’s NMR would instead highlight thiophene protons and isobutyramide methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
